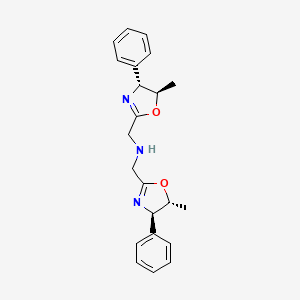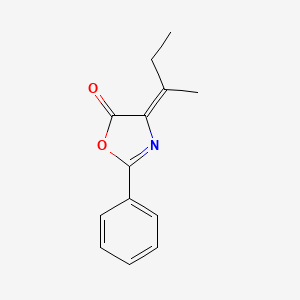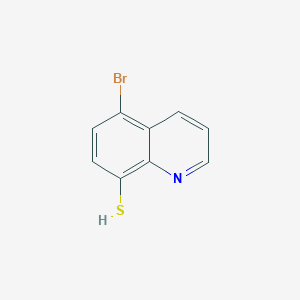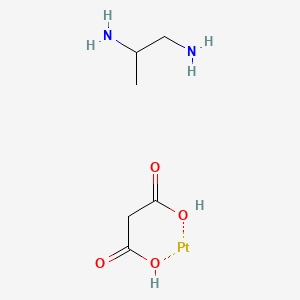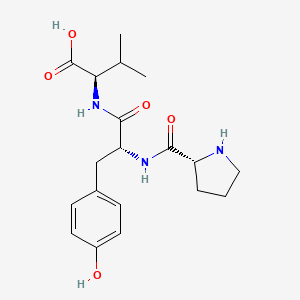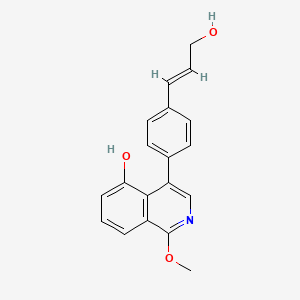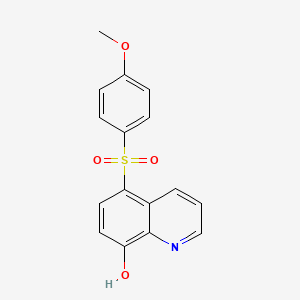
5-(4-Methoxybenzene-1-sulfonyl)quinolin-8-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((4-Methoxyphenyl)sulfonyl)quinolin-8-ol is a compound that belongs to the quinoline family, which is known for its diverse biological and pharmacological activities This compound features a quinoline core substituted with a methoxyphenylsulfonyl group at the 5-position and a hydroxyl group at the 8-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-Methoxyphenyl)sulfonyl)quinolin-8-ol typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Methoxyphenylsulfonyl Group: The methoxyphenylsulfonyl group can be introduced via a sulfonylation reaction. This involves reacting the quinoline derivative with 4-methoxybenzenesulfonyl chloride in the presence of a base such as pyridine.
Hydroxylation at the 8-Position: The hydroxyl group at the 8-position can be introduced through a hydroxylation reaction using reagents such as hydrogen peroxide or a suitable oxidizing agent.
Industrial Production Methods
Industrial production of 5-((4-Methoxyphenyl)sulfonyl)quinolin-8-ol may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Analyse Chemischer Reaktionen
Types of Reactions
5-((4-Methoxyphenyl)sulfonyl)quinolin-8-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 8-position can be oxidized to form a quinone derivative.
Reduction: The sulfonyl group can be reduced to a sulfide under suitable conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-((4-Methoxyphenyl)sulfonyl)quinolin-8-ol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential antimicrobial and antioxidant activities.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other biologically active compounds.
Wirkmechanismus
The mechanism of action of 5-((4-Methoxyphenyl)sulfonyl)quinolin-8-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to oxidative stress, inflammation, and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Hydroxyquinoline: A well-known compound with similar structural features but lacking the methoxyphenylsulfonyl group.
5-((4-Nitrophenyl)sulfonyl)quinolin-8-ol: Similar structure with a nitro group instead of a methoxy group.
Uniqueness
5-((4-Methoxyphenyl)sulfonyl)quinolin-8-ol is unique due to the presence of the methoxyphenylsulfonyl group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for further research and development in various scientific fields.
Eigenschaften
CAS-Nummer |
61430-95-3 |
|---|---|
Molekularformel |
C16H13NO4S |
Molekulargewicht |
315.3 g/mol |
IUPAC-Name |
5-(4-methoxyphenyl)sulfonylquinolin-8-ol |
InChI |
InChI=1S/C16H13NO4S/c1-21-11-4-6-12(7-5-11)22(19,20)15-9-8-14(18)16-13(15)3-2-10-17-16/h2-10,18H,1H3 |
InChI-Schlüssel |
RRUWBHNILFGCMO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2=C3C=CC=NC3=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



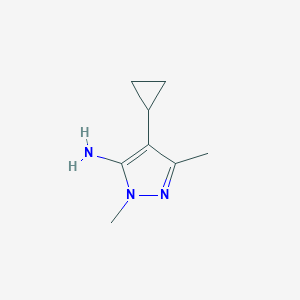
![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2-ethoxybenzamide](/img/structure/B15209172.png)
